1,2-Dichloro-1,1,2-trifluoroethane

Description

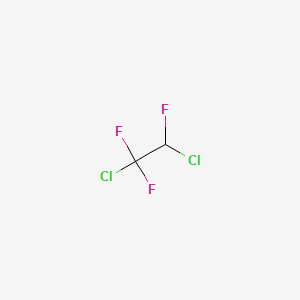

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F3/c3-1(5)2(4,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRMDGSNYHCUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F3 | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042021 | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., 1,2-dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas. Nearly odorless., Colorless gas; [CAMEO] Colorless liquid; [MSDSonline], Colorless gas; [CAMEO] | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloro-1,1,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

29.5 °C | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.50 g/cu cm at 25 °C | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

620.0 [mmHg], VP: 102.0 kPa at 303.15 K, 102.0 kPa at 303.15 K /620 mm Hg at 25 °C/ | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile liquid or gas | |

CAS No. |

90454-18-5, 354-23-4 | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 123a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dichloro-1,1,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,1,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CR1MEG1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6876 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-78 °C | |

| Record name | 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoroethane (CAS 354-23-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃. This document details its physicochemical properties, synthesis, applications, and toxicological profile, presenting quantitative data in structured tables and outlining key experimental methodologies.

Physicochemical Properties

This compound is a colorless and nearly odorless, non-flammable gas or volatile liquid.[1][2][3] It is chemically inert in many situations but can react violently with strong reducing agents.[1][3] Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂HCl₂F₃ | [1] |

| Molecular Weight | 152.93 g/mol | [1][4] |

| CAS Number | 354-23-4 | [1] |

| Melting Point | -78 °C | [1][2][5] |

| Boiling Point | 28 - 29.5 °C | [1][2][6] |

| Density | 1.50 g/cm³ at 25 °C | [1][2] |

| Vapor Pressure | 547 - 620 mmHg at 25 °C | [1][2] |

| Refractive Index | 1.3430 (estimate) | [1][5] |

| Ozone Depletion Potential | 0.06 (CFC-11 = 1) | [2] |

Synthesis and Production

The industrial production of this compound can be achieved through the gas-phase catalytic reaction of tetrachloroethylene (B127269) and hydrofluoric acid.[7] While it can be a by-product in the synthesis of other fluorocarbons, specific process conditions can be optimized to produce it in high yields.[7]

Experimental Protocol: Gas-Phase Catalytic Synthesis

This protocol is based on the process described in European Patent EP 0408004 A1.[7]

Objective: To synthesize this compound in high yields.

Materials:

-

Tetrachloroethylene (C₂Cl₄)

-

Anhydrous Hydrofluoric Acid (HF)

-

Catalyst: Trivalent chromium salt supported on aluminum fluoride (B91410) (AlF₃) with a specific surface area of at least 25 m²/g.

-

Nitrogen gas (for fluidization and drying)

-

Reactor: Fluidized bed reactor suitable for high-temperature gas-phase reactions.

Procedure:

-

Catalyst Preparation: The catalyst is prepared by impregnating aluminum fluoride with an aqueous solution of a trivalent chromium salt (e.g., CrCl₃·6H₂O). The catalyst is then dried. This impregnation and drying process is repeated to achieve the desired catalyst loading.

-

Catalyst Activation: The prepared catalyst is placed in the reactor and fluidized with a stream of nitrogen at approximately 400 °C for about 10 hours.

-

Reaction:

-

The reactor temperature is brought to the operating range of 220-280 °C (preferably 240-250 °C).[7]

-

A gaseous mixture of tetrachloroethylene and anhydrous hydrofluoric acid is introduced into the reactor.

-

The contact time of the reagents in the reactor is maintained between 5 and 30 seconds (preferably 10 to 20 seconds).[7]

-

-

Product Collection and Purification:

-

The gases exiting the reactor are collected.

-

The product stream, containing this compound, unreacted starting materials, and by-products, is then subjected to purification processes such as distillation to isolate the desired product.

-

Unconverted tetrachloroethylene and reaction intermediates can be recycled back into the reactor to improve overall yield.[7]

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Applications

This compound (HCFC-123a) is primarily known as an isomer of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), which has been used as a refrigerant, a cleaning agent, and a fire extinguishing agent.[4][8][9] HCFC-123a itself is often found as a significant impurity in commercial HCFC-123.[6] Due to its ozone-depleting potential, its use is regulated under international agreements like the Montreal Protocol.[2]

Toxicology and Metabolism

The toxicological data for this compound (HCFC-123a) is less extensive than for its isomer, HCFC-123. However, studies on HCFC-123a indicate that it is metabolized in the liver.

Metabolism

The metabolism of HCFC-123a has been studied in rat, mouse, and human liver microsomes.[2] The biotransformation is dependent on time, NADPH, and protein concentration.[2] The primary metabolites identified are inorganic fluoride and chlorodifluoroacetic acid.[2] This metabolic process is mediated by cytochrome P450 enzymes.

Metabolic Pathway of this compound:

Caption: Metabolic pathway of HCFC-123a.

Toxicity Profile

The toxicity of its more studied isomer, HCFC-123, has been linked to liver damage.[11] Given the structural similarity, this is a potential area of concern for HCFC-123a as well.

Summary of Toxicological Data for Related Compounds (HCFC-123):

| Endpoint | Species | Route | Value/Effect |

| Acute Toxicity | Rat | Inhalation | Acts as a general anesthetic at concentrations >18,500 ppm.[8] |

| Irritation | - | - | May cause irritation; evaporating liquid can cause frostbite.[8] |

| Organ Toxicity | Rat | Inhalation | Repeated exposure may lead to liver lesions.[11] |

Experimental Protocols: Analysis

The analysis of this compound and related compounds in various matrices, such as air, is typically performed using gas chromatography (GC).

Experimental Protocol: Gas Chromatography Analysis

This protocol provides a general methodology for the analysis of volatile fluorocarbons.

Objective: To detect and quantify this compound in a gaseous sample.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column suitable for separating volatile halogenated hydrocarbons.

Procedure:

-

Sample Collection: Air samples can be collected using sorbent tubes containing materials like activated charcoal or specialized polymers.

-

Sample Preparation: The analyte is desorbed from the sorbent tube using a suitable solvent (e.g., carbon disulfide).

-

GC Analysis:

-

An aliquot of the desorbed sample is injected into the GC.

-

The GC oven temperature is programmed to separate the components of the sample.

-

The detector (FID or MS) measures the concentration of the eluting compounds.

-

-

Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Workflow for Toxicological Assessment:

References

- 1. ecetoc.org [ecetoc.org]

- 2. 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123) and 1,1,1-trifluoro-2-bromo-2-chloroethane (halothane) cause similar biochemical effects in rats exposed by inhalation for five days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Investigations on the liver toxicity of a blend of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) and HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane) in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

- 7. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. HCFC-123-induced toxic hepatitis and death at a Korean fire extinguisher manufacturing facility: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. DSpace [iris.who.int]

- 11. EP0881201B1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of HCFC-123a

Introduction

1,2-Dichloro-1,1,2-trifluoroethane, also known as HCFC-123a or R-123a, is a hydrochlorofluorocarbon (HCFC) that has been of interest as a component in refrigerant mixtures and as an impurity in its more common isomer, HCFC-123.[1] As with all refrigerants, a thorough understanding of its physical properties is crucial for equipment design, performance evaluation, and safety considerations. This technical guide provides a comprehensive overview of the core physical properties of HCFC-123a, details the experimental methodologies used for their determination, and presents logical workflows for these experimental processes.

Core Physical Properties of HCFC-123a

The fundamental physical characteristics of HCFC-123a are summarized in the table below. These values are essential for thermodynamic modeling and engineering calculations in refrigeration and air-conditioning applications.

| Property | Value | Units |

| Molecular Weight | 152.93 | g/mol |

| Boiling Point | 29.5 | °C |

| Melting Point | -78.0 | °C |

| Critical Temperature | 188.5 | °C |

| Vapor Pressure | 82.7 | kPa at 25 °C |

| Liquid Density | 1.50 | g/cm³ at 25 °C |

| Refractive Index (nD) | 1.327 |

Experimental Protocols for Determination of Physical Properties

The accurate determination of the physical properties of refrigerants like HCFC-123a relies on a suite of well-established experimental techniques. While specific detailed protocols for every property of HCFC-123a are not always published in full, the following sections describe the general methodologies employed for these measurements.

1. Boiling Point and Vapor Pressure Determination: The Static Method

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Vapor pressure itself is a critical property that describes a liquid's tendency to evaporate. The static method is a common and accurate technique for measuring the vapor pressure of a liquid at various temperatures.

-

Apparatus: A constant-volume cell made of a material compatible with the refrigerant is immersed in a thermostated bath for precise temperature control. A pressure transducer and a calibrated platinum resistance thermometer are used to measure the pressure and temperature of the sample, respectively.

-

Procedure:

-

A purified sample of the refrigerant is introduced into the evacuated constant-volume cell.

-

The cell is submerged in the thermostated bath, and the temperature is precisely controlled.

-

At thermal equilibrium, the pressure of the vapor in the cell is recorded.

-

This process is repeated at various temperatures to obtain a vapor pressure curve.

-

The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa.

-

2. Critical Temperature and Pressure Determination

The critical point is the temperature and pressure at which the liquid and gas phases of a substance become indistinguishable. These properties are crucial for understanding the behavior of refrigerants in high-pressure and high-temperature regions of the refrigeration cycle.

-

Methodology: The critical temperature and pressure can be determined by observing the disappearance and reappearance of the vapor-liquid meniscus.

-

Procedure:

-

A small amount of the liquid refrigerant is sealed in a high-pressure optical cell.

-

The cell is slowly heated, and the point at which the meniscus between the liquid and vapor phases disappears is recorded as the critical temperature.

-

The pressure at this point is the critical pressure.

-

3. Liquid Density Measurement: The Pycnometer Method

The density of the liquid refrigerant is essential for calculating mass flow rates and system charge. A pycnometer, a flask with a precisely known volume, is commonly used for accurate density measurements.

-

Apparatus: A glass pycnometer with a ground-glass stopper containing a capillary tube, and an analytical balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with the liquid refrigerant, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is forced out through the capillary.

-

The filled pycnometer is brought to a constant temperature in a water bath.

-

The exterior of the pycnometer is carefully dried, and its mass is measured.

-

The mass of the refrigerant is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the refrigerant by the known volume of the pycnometer.

-

4. Speed of Sound Measurements for Thermodynamic Property Derivation

Advanced techniques involve measuring the speed of sound in the gaseous refrigerant to derive various thermodynamic properties, including the ideal gas heat capacity and virial coefficients.[2][3][4][5]

-

Apparatus: A gas-filled spherical cavity with acoustic transducers.

-

Methodology: The speed of sound is determined by measuring the frequencies of the radial acoustic resonances within the cavity.[3][5]

-

Data Analysis: From the speed of sound measurements at different temperatures and pressures, the perfect-gas heat capacity, and the second and third acoustic virial coefficients can be calculated. These can then be used to estimate the density virial coefficients, which are crucial for developing accurate equations of state.[2][3][4][5] Goodwin and Moldover have reported such measurements for HCFC-123a.[2][4]

Visualizations

The following diagrams illustrate the experimental workflow for determining key physical properties and the logical relationships between them.

Caption: Experimental workflow for determining physical properties of HCFC-123a.

Caption: Logical relationships between key physical properties of a substance.

References

In-Depth Technical Guide to the Chemical Structure of 1-Chloro-1,1,2,2-tetrafluoroethane (CClF₂CHClF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and properties of 1-chloro-1,1,2,2-tetrafluoroethane (B1584695), a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂HClF₄. This document consolidates available data on its molecular structure, physicochemical properties, and analytical and synthetic methodologies. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols, where available, are provided for key analytical and synthetic procedures. Visual diagrams generated using Graphviz are included to illustrate the chemical structure and relevant experimental workflows.

Chemical Identity and Structure

1-Chloro-1,1,2,2-tetrafluoroethane is also known by several synonyms, including HCFC-124a. Its unique structure, consisting of a two-carbon backbone with chlorine and fluorine substituents, dictates its chemical and physical behavior.

Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Formula | C₂HClF₄ |

| IUPAC Name | 1-chloro-1,1,2,2-tetrafluoroethane |

| CAS Number | 354-25-6 |

| Molecular Weight | 136.47 g/mol |

Below is a two-dimensional representation of the chemical structure of 1-chloro-1,1,2,2-tetrafluoroethane.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-chloro-1,1,2,2-tetrafluoroethane is provided in the table below. These properties are crucial for understanding its behavior in various applications, from its use as a refrigerant to its potential as a chemical intermediate.

Table of Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | -199 °C | [1] |

| Boiling Point | -12.1 °C | [1] |

| Density (liquid) | 1.434 g/cm³ at -12.1 °C | |

| Vapor Pressure | 258.6 kPa at 20 °C | |

| Solubility in Water | 0.15 g/100 mL at 25 °C |

| Ozone Depletion Potential (ODP) | 0.022 |[1] |

Spectroscopic Data

Predicted Spectroscopic Data

| Spectroscopy | Functional Group | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -CHClF | 5.5 - 6.5 ppm (doublet of quartets) |

| ¹³C NMR | -CClF₂ | 120 - 130 ppm (triplet) |

| -CHClF | 90 - 100 ppm (doublet of triplets) | |

| ¹⁹F NMR | -CClF₂ | -70 to -90 ppm (doublet) |

| -CHClF | -130 to -150 ppm (quartet) | |

| Infrared (IR) | C-H stretch | 2950 - 3050 cm⁻¹ |

| C-F stretch | 1000 - 1350 cm⁻¹ (strong, multiple bands) | |

| C-Cl stretch | 700 - 850 cm⁻¹ |

| | C-C stretch | 900 - 1100 cm⁻¹ |

Experimental Protocols

Synthesis of 1-Chloro-1,1,2,2-tetrafluoroethane

Reaction Scheme:

C₂Cl₄ + 4HF → CClF₂CHClF + 3HCl

General Experimental Procedure (based on industrial processes):

-

Catalyst Preparation: A chromium-based catalyst, often supported on a high-surface-area material like activated carbon or alumina, is typically used. The catalyst is activated by treatment with a stream of HF at elevated temperatures.

-

Reaction: Gaseous tetrachloroethylene (B127269) and anhydrous hydrogen fluoride (B91410) are fed into a heated reactor containing the activated catalyst. The reaction is typically carried out in the gas phase at temperatures ranging from 200 to 400°C and at pressures from 1 to 10 atm.

-

Product Separation and Purification: The product stream, containing the desired 1-chloro-1,1,2,2-tetrafluoroethane, unreacted starting materials, hydrogen chloride (HCl), and other byproducts, is passed through a series of purification steps. This typically involves scrubbing with water and alkaline solutions to remove acidic gases like HCl and HF, followed by fractional distillation to separate the target compound from other fluorinated products.

The following diagram illustrates the general workflow for the synthesis and purification of 1-chloro-1,1,2,2-tetrafluoroethane.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a standard technique for the analysis of volatile compounds like 1-chloro-1,1,2,2-tetrafluoroethane. Coupling with a mass spectrometer allows for both quantification and positive identification.

General GC-MS Protocol:

-

Sample Preparation: Gaseous samples can be introduced directly into the GC inlet using a gas-tight syringe or a gas sampling valve. Liquid samples are typically diluted in a suitable solvent before injection.

-

Gas Chromatography:

-

Column: A capillary column suitable for the separation of volatile halogenated hydrocarbons (e.g., a DB-624 or similar).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 200°C.

-

Injector: Split/splitless injector, typically operated at a temperature of 200-250°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-200.

-

Identification: The retention time and the mass spectrum of the analyte are compared to those of a known standard.

-

The following diagram outlines the analytical workflow for the GC-MS analysis of 1-chloro-1,1,2,2-tetrafluoroethane.

Conclusion

This technical guide has summarized the key structural and physicochemical information for 1-chloro-1,1,2,2-tetrafluoroethane. While detailed experimental data on its molecular geometry and comprehensive spectroscopic analyses are not widely published, this guide provides a solid foundation for researchers and professionals working with this compound by consolidating available data and outlining established synthetic and analytical methodologies. Further research, particularly in the areas of experimental structural determination and detailed spectroscopic characterization, would be beneficial for a more complete understanding of this molecule.

References

A Comprehensive Technical Guide to 1,2-Dichloro-1,1,2-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,2-dichloro-1,1,2-trifluoroethane, a chlorofluoroalkane with the structural formula CClF₂CHClF. The scientifically preferred IUPAC name for this compound is This compound .[1][2][3] Also known by its refrigerant designation R-123a, this compound is a volatile liquid at standard conditions.[1] This document collates its physicochemical properties, outlines experimental protocols for its synthesis and metabolic analysis, and discusses its metabolic pathways and toxicological profile. While not a primary pharmaceutical agent, its role as a significant impurity in the more widely used 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (R-123 or HCFC-123) necessitates a thorough understanding of its characteristics.[1]

Physicochemical Properties

This compound is a colorless and nearly odorless, nonflammable gas or volatile liquid.[2][4] Its key physical and chemical properties are summarized in the table below for ease of comparison and reference.

| Property | Value | Units | Reference |

| IUPAC Name | This compound | - | [1][2][3] |

| Synonyms | R-123a, HCFC-123a, CFC 123a | - | [1][2] |

| CAS Number | 354-23-4 | - | [1][3] |

| Chemical Formula | C₂HCl₂F₃ | - | [1][3] |

| Molar Mass | 152.93 | g·mol⁻¹ | [1][2] |

| Density | 1.50 | g·cm⁻³ | [1] |

| Melting Point | -78.0 | °C | [1] |

| Boiling Point | 29.5 | °C | [1] |

| Vapor Pressure | 620.01 | mmHg | [1] |

| Henry's Law Constant | 9.55×10⁻² | atm·m³/mol | [1] |

| Refractive Index (nD) | 1.327 | - | [1] |

| Critical Temperature | 461.6 | K | [1] |

| Ozone Depletion Potential (ODP) | < 0.2 | - | [2] |

Experimental Protocols

Synthesis via Gas-Phase Fluorination

A patented process describes the synthesis of this compound in high yields through the catalytic reaction of tetrachloroethylene (B127269) and hydrofluoric acid in the gas phase.[5]

Materials and Equipment:

-

Tetrachloroethylene (C₂Cl₄)

-

Hydrofluoric acid (HF)

-

Catalyst: Trivalent chromium salt supported on aluminum trifluoride (AlF₃) with a specific surface area of at least 25 m²/g.

-

Gas-phase reactor

-

Nitrogen gas for fluidization and heating

-

Drying oven

Procedure:

-

Catalyst Preparation:

-

Catalyst Activation:

-

Reaction:

-

The reactor temperature is brought to the operating range of 220-280°C, with a preferred range of 240-250°C.[5]

-

Gaseous tetrachloroethylene and hydrofluoric acid are introduced into the reactor.

-

The contact time for the reagents in the reactor is maintained between 5 and 30 seconds, with an optimal time of 10 to 20 seconds.[5]

-

-

Product Isolation and Recycling:

-

The product stream is cooled to separate the desired this compound.

-

By-products, which are primarily intermediates, and unconverted tetrachloroethylene can be recycled back into the reactor for a continuous process.[5]

-

In Vitro Metabolism Analysis using Liver Microsomes

The metabolism of this compound (HCFC-123a) can be investigated using liver microsomes from various species (e.g., rats, mice, humans) to identify metabolites and characterize the enzymatic kinetics.[2]

Materials and Equipment:

-

This compound (HCFC-123a)

-

Liver microsomes (rat, mouse, or human)

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Gas-tight syringes and vials

-

Gas chromatograph-mass spectrometer (GC-MS) for metabolite identification

-

Ion-selective electrode for fluoride (B91410) analysis

Procedure:

-

Microsomal Preparation: Isolate liver microsomes from the species of interest using standard differential centrifugation techniques. Determine the total protein concentration using a method such as the Bradford assay.

-

Incubation:

-

In a sealed vial, combine liver microsomes, incubation buffer, and a specific concentration of HCFC-123a.

-

Initiate the metabolic reaction by adding NADPH. Fluoride formation is dependent on NADPH concentration.[2]

-

Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).[2]

-

Run control experiments without NADPH, without microsomes, or without the substrate to ensure the observed reaction is enzymatic.

-

-

Analysis:

-

Terminate the reaction (e.g., by adding a quenching agent or by flash-freezing).

-

Analyze the reaction mixture for the formation of metabolites.

-

Inorganic Fluoride: Measure the concentration of fluoride ions using an ion-selective electrode. Microsomes from untreated rats have been shown to oxidize HCFC-123a at low rates (e.g., 0.49 nmol fluoride/20 min x mg protein).[2]

-

Organic Metabolites: Extract the organic components and analyze by GC-MS to identify metabolites such as chlorodifluoroacetic acid.[2]

-

-

Data Interpretation: Quantify the rate of metabolite formation and determine kinetic parameters (Km and Vmax) by varying the substrate concentration. This can help elucidate the role of specific enzymes, such as Cytochrome P450 2E1.[2]

Visualized Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the gas-phase synthesis of this compound.

Caption: Gas-phase synthesis of this compound from tetrachloroethylene and HF.

Metabolic Pathway

The biotransformation of this compound primarily occurs in the liver, catalyzed by Cytochrome P450 enzymes.

Caption: Metabolic oxidation of HCFC-123a in liver microsomes.

Toxicology and Metabolism

Metabolic Fate

The metabolism of this compound (HCFC-123a) has been studied in rat, mouse, and human liver microsomes.[2] The primary metabolic pathway is oxidation, catalyzed mainly by the Cytochrome P450 2E1 (CYP2E1) enzyme.[2] This biotransformation yields two principal metabolites: inorganic fluoride and chlorodifluoroacetic acid.[2] In vivo studies in rodents exposed to HCFC-123a confirmed that these metabolites are excreted in the urine.[2]

Metabolic saturation has been observed in rats exposed to concentrations exceeding 2000 ppm for 6 hours, whereas mice did not show saturation at concentrations up to 5000 ppm.[2] This suggests a higher metabolic capacity in mice, which could imply greater sensitivity to toxic effects that are dependent on biotransformation.[2] Notably, human liver microsomes exhibit a two- to four-fold higher rate of fluoride formation compared to those from untreated rats, indicating potentially faster metabolism in humans.[2]

Toxicological Profile

As a hydrochlorofluorocarbon (HCFC), this compound is considered a Class II ozone-depleting substance.[2] In high concentrations (>18,500 ppm), it can act as a general anesthetic in rats.[6] Inhalation of high concentrations may lead to central nervous system (CNS) depression.[6]

Much of the toxicological data is derived from studies on its more common isomer, 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123). For HCFC-123, repeated exposure in animal studies identifies the liver, the hypothalamic-pituitary-gonadal system, and the CNS as the main target organs.[7] Given the structural similarity and shared metabolic pathways, these findings may have relevance for assessing the risk of HCFC-123a.

Applications and Relevance in Drug Development

This compound itself is not used as a pharmaceutical agent. Its primary relevance to the drug development and scientific community stems from its status as an impurity in commercial preparations of its isomer, HCFC-123.[1] HCFC-123 is used as a refrigerant, cleaning agent, and has been investigated as a potential pharmaceutical intermediate for creating complex fluorinated molecules.[8][9] Therefore, understanding the distinct metabolic and toxicological profile of the this compound impurity is crucial for accurately assessing the safety and efficacy of any process or formulation involving technical-grade HCFC-123.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethane, 1,2-dichloro-1,1,2-trifluoro- [webbook.nist.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. data.epo.org [data.epo.org]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. DSpace [iris.who.int]

- 8. 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123) and 1,1,1-trifluoro-2-bromo-2-chloroethane (halothane) cause similar biochemical effects in rats exposed by inhalation for five days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]

thermodynamic properties of R-123a

An In-depth Technical Guide on the Thermodynamic Properties of R-123a

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1,2-dichloro-1,1,2-trifluoroethane, commonly known as R-123a. The information is intended for researchers, scientists, and professionals in fields where precise knowledge of refrigerant properties is critical. This document summarizes key quantitative data in structured tables, details experimental methodologies for property determination, and includes visualizations of experimental workflows.

Physical and Chemical Identity

R-123a is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂HCl₂F₃. It is an isomer of the more commonly known R-123 (2,2-dichloro-1,1,1-trifluoroethane).

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 354-23-4[1][2][3][4][5][6] |

| Molecular Formula | C₂HCl₂F₃[1][2][3][4][5][6] |

| Molar Mass | 152.93 g/mol [2][4] |

| Synonyms | HCFC-123a, F 123a, CFC 123a[1][6] |

Core Thermodynamic Properties

The following tables summarize the fundamental .

Phase Change Properties

| Property | Value | Unit |

| Melting Point | -78.0 | °C |

| 195.2 | K | |

| Boiling Point | 29.5 | °C |

| 302.6 | K | |

| Critical Temperature | 188.5 | °C |

| 461.6 | K |

Note: Data sourced from multiple references.[2]

State Point Properties

| Property | Value | Unit | Conditions |

| Density | 1.50 | g/cm³ | at 25 °C |

| Vapor Pressure | 620.01 | mmHg | at 25 °C |

Note: Data sourced from multiple references.[2]

Experimental Protocols

The determination of the thermodynamic properties of refrigerants like R-123a relies on precise experimental methodologies. Below are detailed descriptions of common protocols for measuring key properties.

Viscosity Measurement: Oscillating-Disk Viscometer

The viscosity of gaseous R-123a can be measured using an oscillating-disk viscometer.[7] This method offers high accuracy, typically within ±0.5%.[7]

Methodology:

-

Apparatus Setup: An oscillating disk is suspended in a temperature-controlled, high-pressure chamber filled with the gaseous R-123a sample.

-

Measurement Principle: The disk is set into oscillation, and the damping of these oscillations is measured. The degree of damping is directly related to the viscosity of the surrounding gas.

-

Relative Measurement: The measurements are often performed relative to a gas with a well-known viscosity, such as nitrogen.[7] The viscometer is first calibrated with the reference gas to determine instrument-specific constants.[7]

-

Data Acquisition: The period and logarithmic decrement of the oscillations are recorded at various temperatures and pressures.

-

Calculation: The viscosity is calculated from the measured damping and the calibration constants. The Chapman-Enskog equation can be used to represent the viscosity at atmospheric pressure.[7]

Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire method is a standard technique for measuring the thermal conductivity of fluids, including refrigerants like R-123a.[8][9]

Methodology:

-

Apparatus: A thin platinum wire is submerged in the R-123a liquid or vapor sample within a high-pressure cell. The wire serves as both a heating element and a resistance thermometer.[8]

-

Heating and Measurement: A constant current is passed through the wire, causing its temperature to rise. The rate of this temperature increase is precisely measured by monitoring the change in the wire's resistance.

-

Principle: The rate at which the wire's temperature increases is inversely proportional to the thermal conductivity of the surrounding fluid. For a fluid with high thermal conductivity, heat dissipates more quickly, resulting in a slower temperature rise of the wire.

-

Data Analysis: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time.[8] Corrections are applied for the finite heat capacity of the wire and the temperature dependence of the fluid's properties.[8]

Density Measurement

Several methods can be employed to determine the density of liquid R-123a.

Methodology 1: Graduated Cylinder and Balance

-

Mass of Empty Cylinder: A clean, dry graduated cylinder is weighed on an analytical balance.

-

Volume of Liquid: A precise volume of liquid R-123a is added to the graduated cylinder.

-

Mass of Liquid and Cylinder: The graduated cylinder containing the liquid is reweighed.

-

Calculation: The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass by the measured volume.

Methodology 2: Water Displacement (for immiscible liquids denser than water)

While less common for liquids, a variation of this principle can be used with immiscible liquids. A more precise method for liquids is the use of a pycnometer.

Methodology 3: Pycnometer

-

Calibration: The exact volume of the pycnometer is determined by filling it with a liquid of known density, such as deionized water, and weighing it.

-

Sample Measurement: The pycnometer is then filled with R-123a and weighed.

-

Calculation: The mass of the R-123a is determined, and the density is calculated using the known volume of the pycnometer.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermal conductivity of R-123a using the transient hot-wire method.

Caption: Workflow for Thermal Conductivity Measurement of R-123a.

References

- 1. Ethane, 1,2-dichloro-1,1,2-trifluoro- (CAS 354-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ethane, 1,2-dichloro-1,1,2-trifluoro- [webbook.nist.gov]

- 4. CAS 354-23-4: this compound [cymitquimica.com]

- 5. Ethane, 1,2-dichloro-1,1,2-trifluoro- [webbook.nist.gov]

- 6. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epc.ed.tum.de [epc.ed.tum.de]

- 8. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 9. Thermal conductivity of the new refrigerants R134a, R152a, and R123 measured by the transient hot-wire method (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a). The information is intended to support research and development activities where this compound may be of interest.

Core Properties and Data

This compound is a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃. It is a volatile liquid at room temperature.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Weight | 152.931 g/mol | [1] |

| Chemical Formula | C₂HCl₂F₃ | [1] |

| CAS Registry Number | 354-23-4 | [1] |

| Melting Point | -78 °C | PubChem |

| Boiling Point | 27.85 °C | PubChem |

| Density | 1.555 g/cm³ at 20 °C | PubChem |

| Refractive Index | 1.339 at 20 °C | PubChem |

| Vapor Pressure | 553 mmHg at 20 °C | PubChem |

Spectroscopic Data

| Spectroscopic Technique | Key Features and Expected Observations |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine, fluorine, and HCl or HF moieties. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in fragments containing chlorine atoms. |

| ¹H NMR Spectroscopy | Due to the single proton in the molecule, the ¹H NMR spectrum is expected to be relatively simple, showing a single multiplet. The chemical shift will be influenced by the adjacent fluorine and chlorine atoms. Coupling with the vicinal fluorine atoms will lead to a complex splitting pattern. |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum will display two distinct signals corresponding to the two carbon atoms in different chemical environments. The chemical shifts will be significantly affected by the attached halogen atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H, C-Cl, and C-F stretching and bending vibrations. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. |

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported: chemical synthesis and biotransformation.

Chemical Synthesis from Tetrachloroethylene (B127269) and Hydrogen Fluoride (B91410)

A patented industrial process describes the gas-phase catalytic reaction of tetrachloroethylene with hydrogen fluoride.[2]

Experimental Protocol:

-

Reactants: Tetrachloroethylene (C₂Cl₄) and anhydrous hydrogen fluoride (HF).

-

Catalyst: A trivalent chromium salt supported on aluminum trifluoride (AlF₃) with a high specific surface area.

-

Reaction Conditions:

-

Procedure:

-

The catalyst is prepared and activated at a high temperature (e.g., 400 °C) under a nitrogen stream.

-

A preheated mixture of tetrachloroethylene and hydrogen fluoride is passed through the catalyst bed in a reactor.

-

The product stream is then cooled and purified to isolate this compound. Unreacted starting materials and byproducts can be recycled.

-

Biotransformation of 1,1,2-Trichloro-1,2,2-trifluoroethane

This compound can be formed via the biotransformation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) in sewage sludge. This process represents a potential environmental degradation pathway for CFC-113. While a detailed laboratory protocol for this specific transformation is not available, general methods for studying the biotransformation of halogenated compounds in environmental samples can be adapted.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for studying the biotransformation of CFC-113.

Characterization Methods

Detailed experimental protocols for the characterization of this compound are not extensively documented. However, standard analytical techniques employed for similar halogenated hydrocarbons are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable for separating halogenated hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient program, for example, starting at 40°C and ramping up to 250°C, would be appropriate to ensure good separation from other potential components.

-

Injection: A small volume of the sample, either neat or diluted in a suitable solvent, is injected into the GC.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range should be set to scan for fragments and the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: A standard proton NMR experiment is performed. The spectral width should be set to cover the expected chemical shift range for protons in halogenated alkanes.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each carbon environment.

-

¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR spectroscopy would be highly informative for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: As a volatile liquid, the IR spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a gas-phase spectrum can be acquired.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Logical Relationship of Compound Information

The following diagram illustrates the logical flow of information presented in this guide, from fundamental properties to synthesis and characterization.

Caption: Logical flow of information for this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 1,2-Dichloro-1,1,2-trifluoroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-dichloro-1,1,2-trifluoroethane, with a primary focus on its boiling point. The information is curated for professionals in research and development who require precise data and experimental context.

Physicochemical Data Summary

This compound, also known as HCFC-123a or R-123a, is a chlorofluoroalkane with the chemical formula C₂HCl₂F₃.[1] It is a volatile liquid under standard conditions.[1] For comparative analysis, the properties of its isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), are also presented.

| Property | This compound (R-123a) | 2,2-Dichloro-1,1,1-trifluoroethane (R-123) |

| CAS Number | 354-23-4 | 306-83-2 |

| Molecular Formula | C₂HCl₂F₃ | C₂HCl₂F₃ |

| Molar Mass | 152.93 g/mol | 152.93 g/mol [2] |

| Boiling Point | 29.5 °C[1][3] | 27.82 °C[2] |

| Melting Point | -78.0 °C[1][3] | -107 °C[2] |

| Density | 1.50 g/cm³ at 25 °C[1][3] | 1.4638 g/cm³ at 25 °C[2] |

| Vapor Pressure | 620.0 mmHg at 25 °C[1][3] | 718.0 mmHg at 25 °C[2] |

| Appearance | Volatile liquid or gas[3] | Clear, colorless liquid[2] |

Experimental Protocol: Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a standard and efficient technique for determining the boiling point of a liquid sample, requiring minimal material (less than 0.5 mL).[4]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 °C to 100 °C range, with 0.1 °C increments)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

Sample of this compound

Procedure:

-

Apparatus Assembly:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Attach a small test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[4]

-

Add approximately 0.3-0.5 mL of this compound to the test tube.

-

Place a capillary tube, sealed end up, into the test tube containing the sample.[4]

-

Secure the thermometer with the attached sample tube into a clamp and immerse it in the Thiele tube, ensuring the sample is below the oil level.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, dissolved air will first be expelled from the capillary tube.

-

Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[4]

-

-

Boiling Point Determination:

-

Once a steady stream of bubbles is observed, remove the heat source.

-

The liquid will begin to cool, and the rate of bubbling will slow down.

-

The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[4]

-

Record this temperature. For accuracy, it is advisable to repeat the determination.

-

Core Concepts and Visualizations

Factors Influencing Boiling Point in Haloalkanes

The boiling point of haloalkanes is determined by the strength of their intermolecular forces. The following diagram illustrates the key molecular properties that influence these forces and, consequently, the boiling point.

Caption: Logical workflow of factors affecting the boiling point of haloalkanes.

Haloalkanes generally exhibit higher boiling points than their parent alkanes due to increased molecular mass and polarity, which strengthen intermolecular forces (van der Waals and dipole-dipole interactions).[5][6] The boiling point increases with the atomic mass of the halogen (I > Br > Cl > F) and with the number of carbon atoms in the chain.[5][7]

Synthesis Pathway Overview

This compound can be synthesized through various routes. A common industrial method involves the gas-phase reaction of tetrachloroethylene (B127269) with hydrogen fluoride (B91410) in the presence of a catalyst.

Caption: Simplified synthesis route for this compound.

This process is typically conducted at temperatures ranging from 220 to 280°C.[8] The reaction yields a mixture of dichlorotrifluoroethane isomers and other by-products, which can be separated by distillation, a process that relies on differences in boiling points.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 8. data.epo.org [data.epo.org]

An In-depth Technical Guide on the Vapor Pressure of HCFC-123a

This technical guide provides a comprehensive overview of the vapor pressure of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a). It is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic data and experimental methodologies. This document includes a detailed summary of vapor pressure data, a description of the experimental protocol for its measurement, and a visualization of its metabolic pathway.

Core Data: Vapor Pressure of HCFC-123a

The vapor pressure of HCFC-123a is a critical parameter for its application and for understanding its environmental fate. While its isomer, HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane), is more common, HCFC-123a is often present as a significant impurity.[1] The following table summarizes the available quantitative data for the vapor pressure of HCFC-123a.

| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |

| 25 | 298.15 | 82.66 | 620.0 |

Note: Data sourced from PubChem and Wikipedia, which references a study by Kubota et al. on the vapor pressures of new fluorocarbons.[1][2]

Experimental Protocol for Vapor Pressure Measurement

The determination of vapor pressure for refrigerants like HCFC-123a requires precise and controlled experimental setups. A commonly employed technique is the static-synthetic method . This method involves introducing a known amount of the substance into a thermostatically controlled equilibrium cell of a known volume.

Methodology

-

Apparatus Setup: The core of the apparatus is a temperature-controlled equilibrium cell. This cell is connected to a high-precision pressure transducer and a vacuum pump. The temperature of the cell is maintained by a thermostat bath with a stability of ±10 mK.

-

Sample Preparation: A sample of high-purity HCFC-123a (typically >99.8%) is degassed to remove any dissolved air or other non-condensable gases. This is a critical step as impurities can significantly affect the vapor pressure reading.

-

Measurement Procedure:

-

The equilibrium cell is first evacuated to a high vacuum.

-

A precisely measured amount of the degassed HCFC-123a is then introduced into the cell.

-

The cell is brought to the desired temperature by the thermostat bath.

-

The system is allowed to reach thermal and phase equilibrium, at which point the pressure inside the cell, corresponding to the vapor pressure of the substance at that temperature, is recorded using the pressure transducer.

-

-

Data Acquisition: The temperature and pressure are recorded simultaneously. This process is repeated at various temperatures to obtain a vapor pressure curve.

-

Uncertainty Analysis: The overall uncertainty of the measurement is determined by the uncertainties of the temperature and pressure sensors. For high-accuracy measurements, the temperature uncertainty is typically less than ±10 mK, and the pressure uncertainty is in the range of ±2 kPa.[3]

Experimental Workflow

Metabolic Pathway of HCFC-123a

Understanding the metabolic fate of HCFC-123a is crucial for assessing its toxicological profile. In vivo and in vitro studies have shown that HCFC-123a is metabolized in the liver, primarily by the cytochrome P450 enzyme system, specifically CYP2E1.[2][4]

The metabolism of HCFC-123a involves oxidative pathways. The primary metabolites identified are inorganic fluoride (B91410) and chlorodifluoroacetic acid.[2] The metabolic transformation is a key factor in the potential toxicity of the compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PVT and vapor pressure measurements on 1, d-dichloro-2,2,2-trifluorethane (HCFC-123) (Journal Article) | OSTI.GOV [osti.gov]

- 4. Metabolism of the chlorofluorocarbon substitute 1,1-dichloro-2,2,2-trifluoroethane by rat and human liver microsomes: the role of cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1,2-Dichloro-1,1,2-trifluoroethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical and practical framework for researchers to determine solubility experimentally. It includes a summary of known solubility characteristics, key physical properties, and detailed, generalized experimental protocols.

Introduction

This compound, also known as HCFC-123a, is a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃.[1] It is an isomer of the more commonly used refrigerant HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane).[2] Understanding the solubility of HCFC-123a in various organic solvents is crucial for its application in synthesis, purification, and formulation processes within the chemical and pharmaceutical industries. This guide aims to collate the available solubility information and provide detailed methodologies for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its more common isomer, 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), is presented in Table 1. It is imperative to distinguish between these isomers when consulting literature data.

Table 1: Physicochemical Properties of Dichlorotrifluoroethane Isomers

| Property | This compound (HCFC-123a) | 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) |

| CAS Number | 354-23-4[3] | 306-83-2[4] |

| Molecular Formula | C₂HCl₂F₃[1] | C₂HCl₂F₃[4] |

| Molecular Weight | 152.93 g/mol [1] | 152.93 g/mol [4] |

| Boiling Point | 29.5 °C[5] | 27.6 °C[6] |

| Melting Point | -78.0 °C[1] | -107 °C[2] |

| Density | 1.50 g/cm³[1] | 1.4638 g/cm³[2] |

| Vapor Pressure | 620.01 mmHg[1] | 89.3 kPa at 25 °C[6] |

Solubility Data

Qualitative Solubility

This compound is generally described as being soluble in a variety of organic solvents.[7] This is a characteristic shared by many hydrochlorofluorocarbons. Its isomer, HCFC-123, is known to be miscible with common organic solvents such as alcohols and ethers.[7]

Quantitative Solubility

Specific quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. The data for its isomer, HCFC-123, is more prevalent, particularly in the context of its use as a refrigerant with various lubricants. Due to this scarcity, experimental determination is often necessary to obtain precise solubility values for specific applications.

Table 2: Summary of Available Quantitative Solubility Data

| Solvent | Solute | Temperature (°C) | Solubility |

| Water | 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123) | 25 | 2.1 g/L[6] |

Note: This table highlights the limited availability of specific quantitative data for this compound and provides an example for its isomer for context.

Experimental Protocols for Solubility Determination

Given the volatility of this compound, standard gravimetric methods for solubility determination can be challenging. The following sections describe two robust, generalized methods suitable for determining the solubility of volatile compounds in organic solvents: Isothermal Vapor-Liquid Equilibrium (VLE) Measurement and Static Headspace Gas Chromatography (HS-GC).

Method 1: Isothermal Vapor-Liquid Equilibrium (VLE) Measurement

This method involves establishing equilibrium between a liquid mixture of the solute and solvent and its vapor phase at a constant temperature. The composition of each phase is then analyzed to determine the solubility.

-

Sample Preparation:

-

Prepare a series of mixtures of this compound and the chosen organic solvent with varying, known compositions.

-

Degas the solvent to remove dissolved air, which can affect the total pressure measurements.

-

-

Equilibration:

-

Introduce a known amount of a prepared mixture into a thermostatted equilibrium cell equipped with pressure and temperature sensors.

-

Stir the mixture continuously to ensure homogeneity and facilitate the attainment of equilibrium.

-

Maintain a constant temperature and monitor the pressure until it stabilizes, indicating that vapor-liquid equilibrium has been reached.

-

-

Sampling:

-

Once equilibrium is established, carefully extract samples from both the liquid and vapor phases using appropriate sampling valves to prevent flashing of the liquid sample or condensation of the vapor sample.

-

-

Analysis:

-

Analyze the composition of the liquid and vapor phase samples, typically using gas chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD).

-

Calibrate the GC with standard solutions of known compositions to ensure accurate quantification.

-

-

Data Analysis:

-